REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:9]2[c:10]([N+:15]([O-:16])=[O:17])[cH:11][cH:12][cH:13][cH:14]2)[cH:6][cH:7]1.[ClH:23].[Sn:18]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:9]2[c:10]([NH2:15])[cH:11][cH:12][cH:13][cH:14]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1Sc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Sn]
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Name
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Type
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product
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Smiles
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Nc1ccccc1Sc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |